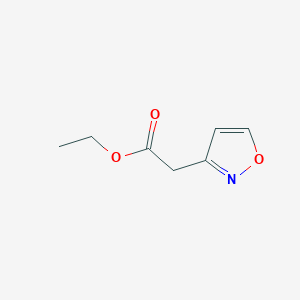
Ethyl 2-(isoxazol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(isoxazol-3-yl)acétate d'éthyle est un composé chimique appartenant à la classe des isoxazoles, qui sont des composés hétérocycliques à cinq chaînons contenant un atome d'oxygène et un atome d'azote en positions adjacentes.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le 2-(isoxazol-3-yl)acétate d'éthyle peut être synthétisé par diverses méthodes. Une approche courante implique la réaction de l'éthyl-2-chloro-2-(hydroxyimino)acétate avec des dipolarophiles sous conditions micro-ondes. Cette réaction conduit à la formation d'isoxazoles fonctionnalisés par des esters avec des rendements quantitatifs .
Méthodes de production industrielle
Dans les milieux industriels, la synthèse du 2-(isoxazol-3-yl)acétate d'éthyle utilise souvent des voies synthétiques sans métaux pour éviter les inconvénients liés aux réactions catalysées par des métaux, tels que les coûts élevés, la faible abondance et la toxicité. Ces méthodes utilisent généralement des stratégies synthétiques écologiques pour produire le composé efficacement .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(isoxazol-3-yl)acétate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle isoxazole.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des bases douces telles que le bicarbonate de sodium ou la triéthylamine, et les réactions sont généralement effectuées dans des solvants comme l'acétate d'éthyle .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la réaction du 2-(isoxazol-3-yl)acétate d'éthyle avec des oxydes de nitriles peut conduire à la formation d'isoxazoles fonctionnalisés par des esters .
Applications de recherche scientifique
Le 2-(isoxazol-3-yl)acétate d'éthyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de divers composés hétérocycliques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Les chercheurs explorent son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(isoxazol-3-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et des modifications apportées au composé .
Applications De Recherche Scientifique
Ethyl 2-(isoxazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Le 2-(isoxazol-3-yl)acétate d'éthyle peut être comparé à d'autres composés similaires, tels que :
Sulfaméthoxazole : Un antibiotique avec une structure de cycle isoxazole similaire.
Muscimol : Un composé qui agit comme un agoniste du récepteur GABA.
Acide iboténique : Une neurotoxine avec un cycle isoxazole.
Ces composés partagent le cycle isoxazole mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques, soulignant les propriétés uniques du 2-(isoxazol-3-yl)acétate d'éthyle.
Propriétés
Numéro CAS |
82669-57-6 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
ethyl 2-(1,2-oxazol-3-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-11-8-6/h3-4H,2,5H2,1H3 |
Clé InChI |
UBUOGYCODWVHOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NOC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


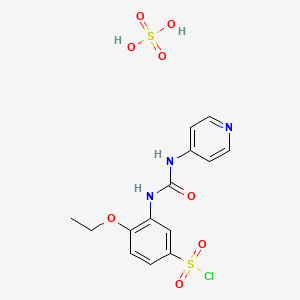
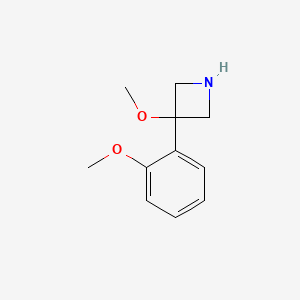
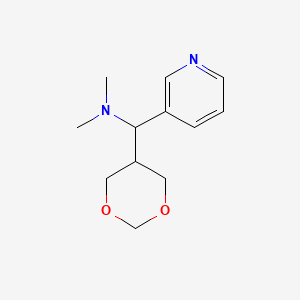
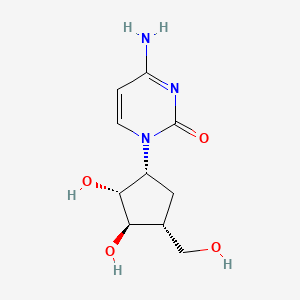
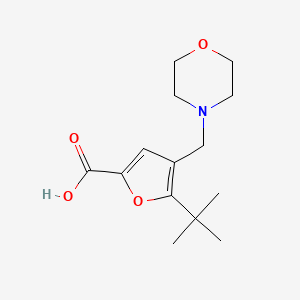

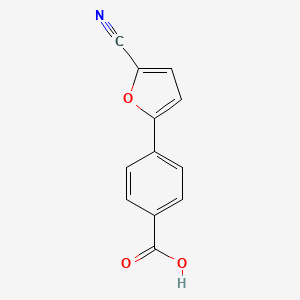
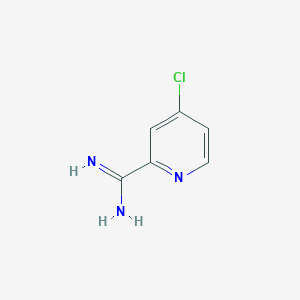


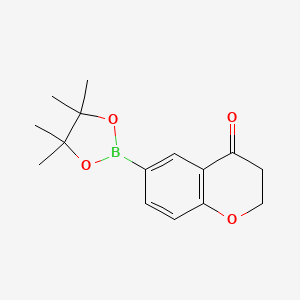
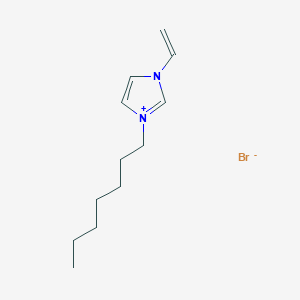
![5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11767066.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)](/img/structure/B11767069.png)
